Structural Distinction from 2-Oxo Analog: Altered Hydrogen Bonding Capacity and Predicted PK Properties
The target compound (CAS 83823-10-3) is a 2H-chromene derivative lacking the 2-oxo group present in the closely related 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide (CAS 307524-67-0). This structural divergence reduces hydrogen bond acceptor count from 3 to 2 and alters the electronic distribution of the chromene ring [1]. While direct biological data for 83823-10-3 are limited, this difference is mechanistically significant: the 2-oxo group in the comparator is critical for interaction with certain enzyme active sites (e.g., AKR1B10, where related 2-oxo coumarin-3-carboxamides achieve IC50 values as low as 0.8 μM) [2]. Therefore, 83823-10-3 is predicted to exhibit a distinct, and likely attenuated, inhibitory profile against enzymes that rely on the 2-oxo moiety for binding, making it a valuable 'control' or alternative scaffold for probing structure-activity relationships.
| Evidence Dimension | Structural and predicted target interaction profile |
|---|---|
| Target Compound Data | C18H17NO2; 2 H-bond acceptors; XLogP3-AA predicted ~3.3 |
| Comparator Or Baseline | 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide (CAS 307524-67-0); C18H15NO3; 3 H-bond acceptors; XLogP3-AA = 3.9 |
| Quantified Difference | Difference of 1 H-bond acceptor; ΔXLogP3-AA = -0.6 |
| Conditions | In silico predictions based on molecular structure (PubChem computed properties) |
Why This Matters
Selection of 83823-10-3 over the 2-oxo analog is critical for experiments where the 2-oxo group's hydrogen bonding or electron-withdrawing effects may confound interpretation of target engagement or pharmacokinetic behavior.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 728535, 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide. View Source
- [2] Carradori, S., Secci, D., Bolasco, A., Chimenti, P., & D'Ascenzio, M. (2010). Chromene-3-carboxamide derivatives discovered from virtual screening as potent inhibitors of the tumour maker, AKR1B10. Bioorganic & Medicinal Chemistry Letters, 20(16), 4922-4925. View Source
